

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloropyridazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloropyridazine

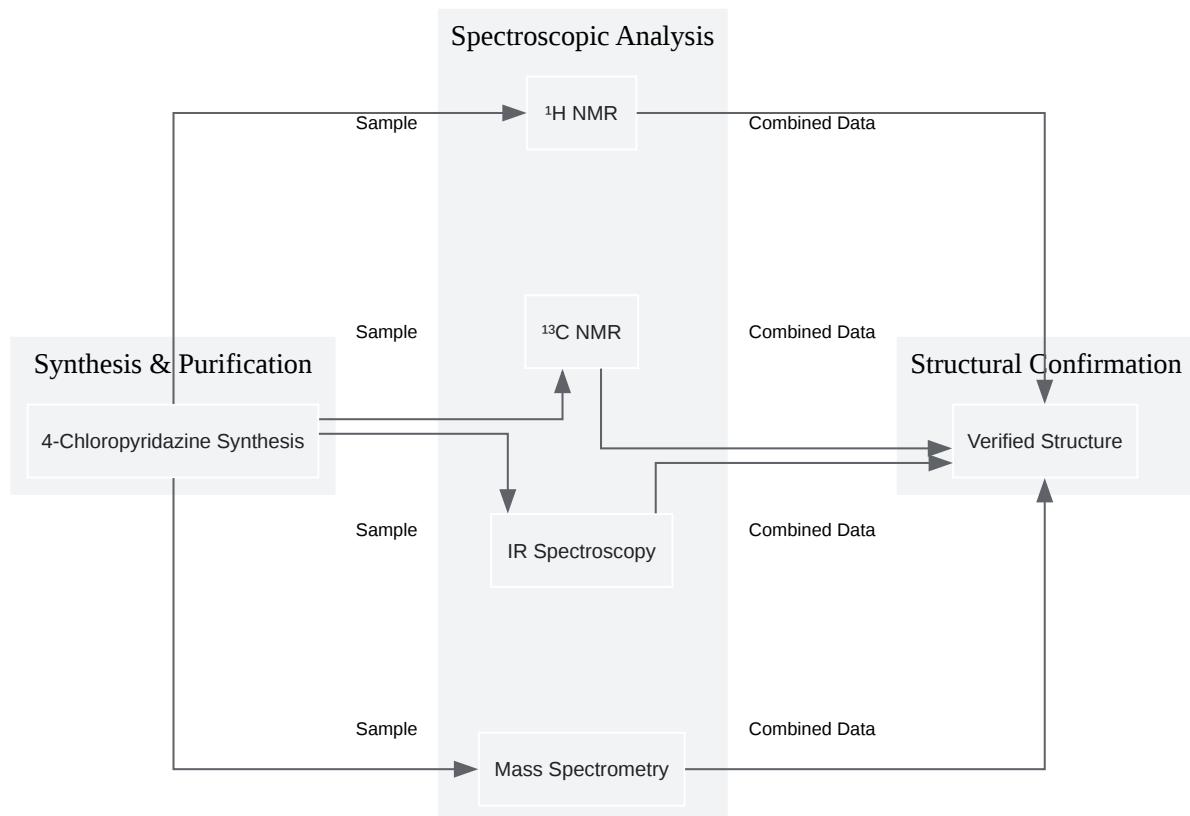
Cat. No.: B092835

[Get Quote](#)

To our valued scientific community,

This document is intended to serve as a comprehensive technical guide on the spectroscopic characterization of **4-Chloropyridazine**. As a senior application scientist, the goal is to provide not just raw data, but a deeper understanding of how this data is generated and interpreted, empowering researchers in their drug development and scientific endeavors.

It is with transparency that we must report that despite extensive searches of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS), and a thorough review of scientific literature, the complete raw spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for **4-Chloropyridazine** (CAS No. 17180-92-6) is not readily accessible. This can occur for various reasons, including the compound being a niche intermediate, or the data residing in proprietary databases.


However, the principles of spectroscopic analysis are universal. Therefore, this guide will proceed by outlining the established methodologies and providing a detailed, expert-driven interpretation of the expected spectroscopic data for **4-Chloropyridazine**, based on the known effects of its structural components—the pyridazine ring and the chlorine substituent. This approach will provide a robust framework for any researcher who synthesizes or acquires this compound to perform their own analysis.

The Strategic Importance of 4-Chloropyridazine

4-Chloropyridazine is a heterocyclic aromatic compound. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.^[1] Its derivatives are integral to the synthesis of a wide array of compounds with potential therapeutic applications. The addition of a chlorine atom at the 4-position significantly alters the electronic properties of the ring, making it a versatile intermediate for further functionalization through nucleophilic substitution reactions, a key strategy in the synthesis of novel drug candidates.^{[2][3]}

The Analytical Workflow: A Multi-faceted Approach

The unambiguous structural elucidation of a molecule like **4-Chloropyridazine** relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural verification of **4-Chloropyridazine**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

The "Why": Mapping Proton Environments

^1H NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It operates on the principle that protons in different electronic environments will resonate at different frequencies when placed in a strong magnetic

field. The chemical shift (δ), signal splitting (multiplicity), and coupling constants (J) provide a detailed map of the proton connectivity.

Experimental Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **4-Chloropyridazine** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; it must dissolve the sample without contributing interfering proton signals.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
- **Data Acquisition:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the spectrum using a standard pulse sequence. A higher field strength provides better signal dispersion and simplifies interpretation.

Expected Data and Interpretation

The **4-Chloropyridazine** molecule has three aromatic protons. Their expected chemical shifts are influenced by the electronegativity of the two nitrogen atoms and the chlorine atom, which generally deshield adjacent protons, shifting their signals downfield.

Caption: Structure of **4-Chloropyridazine** with proton numbering.

Table 1: Expected ^1H NMR Data for **4-Chloropyridazine**

Proton	Expected δ (ppm)	Multiplicity	Expected J (Hz)	Rationale
H3	~9.2	Doublet	~2.5	Adjacent to N1 and C4-Cl; highly deshielded.
H5	~7.8	Doublet of Doublets	$\text{J}_{5,6} \approx 5.0, \text{J}_{3,5} \approx 2.5$	Coupled to both H6 and H3.
H6	~9.0	Doublet	~5.0	Adjacent to N1; deshielded.

The H₃ proton is expected to be the most downfield due to the influence of the adjacent nitrogen and the C-Cl group. H₆ will also be significantly downfield due to the adjacent nitrogen. H₅ will be the most upfield of the three, appearing as a doublet of doublets due to coupling with both H₃ and H₆.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The "Why": Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, giving a direct count of non-equivalent carbons. The chemical shifts are highly sensitive to the electronic environment, providing clues about hybridization and attached functional groups.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires a different set of pulse program parameters optimized for the ¹³C nucleus. Due to the low natural abundance of ¹³C, a greater number of scans are typically required to achieve a good signal-to-noise ratio.

Expected Data and Interpretation

4-Chloropyridazine has four unique carbon atoms. The carbons directly bonded to the electronegative nitrogen and chlorine atoms will be significantly deshielded and appear at higher chemical shifts (downfield).

Caption: Structure of **4-Chloropyridazine** with carbon numbering.

Table 2: Expected ¹³C NMR Data for **4-Chloropyridazine**

Carbon	Expected δ (ppm)	Rationale
C3	~152	Directly bonded to two nitrogen atoms (in proximity).
C4	~140	Attached to chlorine; significant deshielding.
C5	~125	Standard aromatic carbon, least deshielded.
C6	~155	Directly bonded to a nitrogen atom.

The carbons adjacent to the nitrogen atoms (C3 and C6) are expected to have the largest chemical shifts. The carbon bearing the chlorine atom (C4) will also be downfield. C5, being the furthest from the heteroatoms, should have the most upfield signal in the aromatic region.

Infrared (IR) Spectroscopy

The "Why": Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific bonds and functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence or absence.

Experimental Protocol

- Sample Preparation: For a solid sample like **4-Chloropyridazine**, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disk.
- Data Acquisition: The pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded.

Expected Data and Interpretation

The IR spectrum will confirm the presence of the aromatic ring and the carbon-chlorine bond.

Table 3: Expected IR Absorption Bands for **4-Chloropyridazine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Significance
3100-3000	C-H stretch (aromatic)	Medium	Confirms the presence of aromatic C-H bonds.
1600-1450	C=C & C=N ring stretching	Medium-Strong	Characteristic of the pyridazine aromatic ring system.
1200-1000	C-H in-plane bending	Medium	Further evidence of the aromatic structure.
850-750	C-Cl stretch	Strong	A key indicator for the presence of the chlorine substituent.

The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the overall molecular structure of **4-Chloropyridazine**.

Mass Spectrometry (MS)

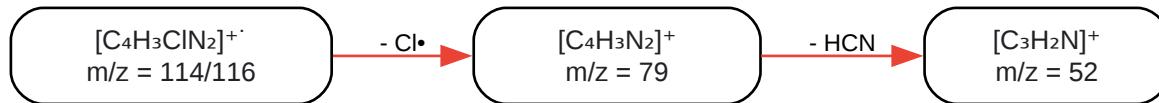
The "Why": Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers valuable clues about its structure.

Experimental Protocol

- Sample Introduction: A dilute solution of **4-Chloropyridazine** is introduced into the mass spectrometer.
- Ionization: A common method for small molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.


Expected Data and Interpretation

The key features to look for in the mass spectrum of **4-Chloropyridazine** are the molecular ion peak and the characteristic isotopic pattern of chlorine.

Table 4: Expected Mass Spectrometry Data for **4-Chloropyridazine**

m/z Value	Ion	Significance
114 & 116	$[M]^+$ & $[M+2]^+$	Molecular ion peaks. The ~3:1 intensity ratio is the characteristic isotopic signature of one chlorine atom ($^{35}\text{Cl}:\text{Cl}^{37}$).
79	$[M - \text{Cl}]^+$	Loss of the chlorine atom.
52	$[\text{C}_4\text{H}_4\text{N}_2 - \text{Cl} - \text{HCN}]^+$	Subsequent loss of hydrogen cyanide from the pyridazine ring.

The molecular weight of **4-Chloropyridazine** ($\text{C}_4\text{H}_3\text{ClN}_2$) is 114.53 g/mol. The mass spectrum will show a molecular ion peak $[M]^+$ at m/z 114 (corresponding to the ^{35}Cl isotope) and an $[M+2]^+$ peak at m/z 116 (for the ^{37}Cl isotope) with an intensity ratio of approximately 3:1. This isotopic pattern is definitive proof of the presence of a single chlorine atom.

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway for **4-Chloropyridazine** in EI-MS.

Conclusion: An Integrated Approach to Certainty

While the specific, recorded spectra for **4-Chloropyridazine** remain elusive in public databases, a comprehensive understanding of spectroscopic principles allows for a robust prediction of its analytical signature. The combination of ¹H and ¹³C NMR to map the carbon-hydrogen framework, IR spectroscopy to identify key functional groups, and mass spectrometry to confirm the molecular weight and elemental composition provides a rigorous, self-validating methodology for the structural confirmation of this important synthetic intermediate. This guide provides the expected data and interpretive logic to empower researchers to confidently analyze **4-Chloropyridazine** in their own laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 4-Chloropyridazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092835#spectroscopic-data-of-4-chloropyridazine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com